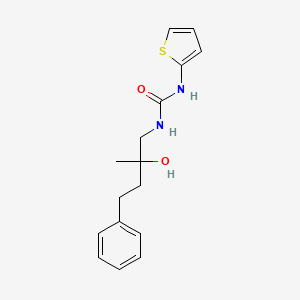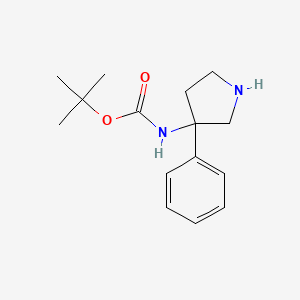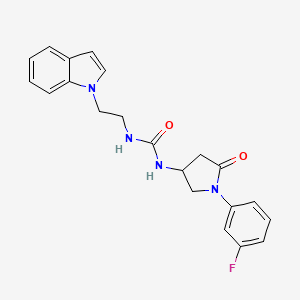
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H21FN4O2 and its molecular weight is 380.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Synthetic Studies
- Crystal Structure Analysis : The study of the crystal structure of related compounds reveals insights into their molecular conformation, including planarity and twisting of components, which is crucial for understanding their biological activity and potential applications in materials science (S. M. Saharin et al., 2008).
- Regioselective Condensation : Ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates undergo regioselective condensation with urea, leading to products that cyclize under specific conditions to form novel pyrimidine derivatives. This showcases the compound's role in the synthesis of heterocyclic structures with potential application in medicinal chemistry (M. V. Goryaeva et al., 2009).
Biological and Pharmacological Applications
- Antitumor Activities : Research into the antitumor activities of related compounds, such as the synthesis, characterization, and docking studies of urea derivatives, indicates potential applications in cancer therapy. These studies explore the interactions with cellular targets and the mechanisms behind their antitumor effects (Ch Hu et al., 2018).
- Neuropharmacological Properties : The exploration of urea derivatives for their neuropharmacological properties, including their potential as central nervous system agents, highlights their application in the development of new treatments for disorders such as anxiety and muscle relaxation (C. Rasmussen et al., 1978).
Molecular Interaction and Complexation Studies
- Hydrogen Bonding and Complex Formation : Studies on the complexation-induced unfolding of heterocyclic ureas into multiply hydrogen-bonded structures provide insights into their ability to form stable, sheet-like complexes. This property is significant for the design of molecular assemblies and materials with specific functionalities (P. Corbin et al., 2001).
Mécanisme D'action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . Imidazole derivatives also have a broad range of chemical and biological properties and are used as a core in many drugs .
Biochemical pathways
Indole and imidazole derivatives can affect a variety of biochemical pathways due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole and imidazole derivatives, the effects could be quite diverse .
Propriétés
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-indol-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-16-5-3-6-18(12-16)26-14-17(13-20(26)27)24-21(28)23-9-11-25-10-8-15-4-1-2-7-19(15)25/h1-8,10,12,17H,9,11,13-14H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJHEMSDCINTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCCN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
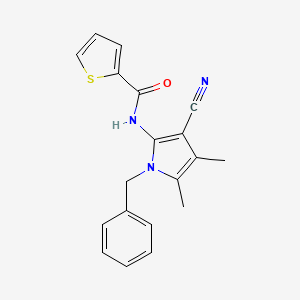
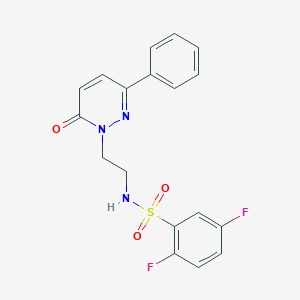
![4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one](/img/structure/B2966815.png)
![(3S,4S)-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2966816.png)
![ethyl 2-{2-[(1-{2-[(4-methylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966817.png)
![2,2,2-trifluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2966818.png)
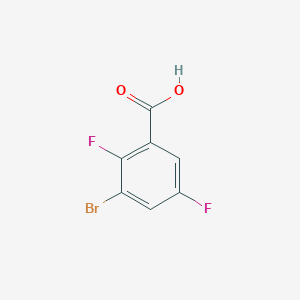
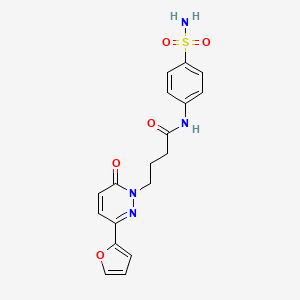
![N-benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2966827.png)
![2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2966828.png)
![3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2966829.png)
![(5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2966830.png)
